Natriuretic Peptide, C-Type

描述

属性

IUPAC Name |

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBKBYWHCBDCJ-DYGWFTAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C93H157N27O28S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155686 | |

| Record name | Natriuretic peptide, C-type | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2197.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127869-51-6 | |

| Record name | Natriuretic peptide, C-type | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127869516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natriuretic peptide, C-type | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and function of C-Type Natriuretic Peptide

An In-depth Technical Guide to C-Type Natriuretic Peptide: Discovery and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Type Natriuretic Peptide (CNP) is the third identified member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). Initially discovered in the central nervous system, CNP is now recognized as a critical paracrine and autocrine regulator with a wide distribution, including endothelial cells, the heart, chondrocytes, and the brain.[1][2][3] Unlike its endocrine counterparts ANP and BNP, which primarily regulate blood volume and pressure, CNP exerts a diverse range of local effects, playing pivotal roles in vascular homeostasis, skeletal development, and neural function.[2][4] It mediates its effects through two principal receptors: the guanylyl cyclase-linked Natriuretic Peptide Receptor-B (NPR-B) and the dual-function signaling and clearance receptor, Natriuretic Peptide Receptor-C (NPR-C). This guide provides a comprehensive overview of the discovery of CNP, its multifaceted physiological functions, the intricate signaling pathways it governs, and the key experimental methodologies used to elucidate its biological significance.

Discovery and Historical Context

The journey to understanding C-Type Natriuretic Peptide began with the discovery of its family members. The first natriuretic peptide, ANP, was identified in 1981 following observations that atrial extracts induced potent diuresis and natriuresis. This was followed by the discovery of BNP from porcine brain tissue in 1988.

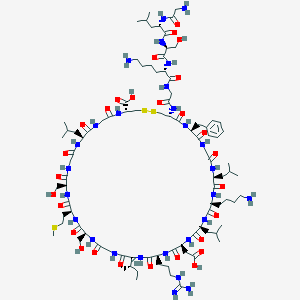

In 1990, a research group led by Hisayuki Matsuo isolated and identified a third member of this family from porcine brain extracts, naming it C-Type Natriuretic Peptide. This 22-amino acid peptide was found to share the characteristic 17-amino acid ring structure formed by a disulfide bond, a hallmark of the natriuretic peptide family. Subsequent research revealed that while first found in the brain, CNP's principal source in the periphery is the vascular endothelium. This endothelial origin, coupled with its short plasma half-life, established CNP as a primarily local, paracrine/autocrine factor, in contrast to the hormonal, endocrine roles of ANP and BNP.

Gene, Structure, and Expression

In humans, CNP is encoded by the NPPC (Natriuretic Peptide Precursor C) gene, located on chromosome 2. The gene product is a preprohormone that is processed to yield the biologically active 22-amino acid peptide, CNP-22. CNP is the most evolutionarily conserved member of the natriuretic peptide family.

While initially identified in the brain, CNP is widely expressed, with significant production in:

-

Vascular Endothelial Cells : The primary source of circulating CNP.

-

Central Nervous System : It is the major natriuretic peptide in human cerebrospinal fluid.

-

Skeletal System : Highly expressed in chondrocytes.

-

Heart : Produced by cardiomyocytes and fibroblasts.

-

Reproductive Tissues : Found in the ovaries and uterus.

Physiological Functions of CNP

CNP's function as a local regulator gives it a diverse and tissue-specific range of activities.

Cardiovascular System

CNP is a critical modulator of cardiovascular homeostasis.

-

Vasodilation : CNP is a potent vasodilator of both arteries and veins, contributing to the regulation of local blood flow and systemic blood pressure. It is considered an endothelium-derived hyperpolarizing factor (EDHF).

-

Cardiac Protection : In the heart, CNP exerts negative inotropic (reduces contractility) and positive lusitropic (improves relaxation) effects. It is regarded as a key heart-protective peptide, working to inhibit cardiac fibrosis and hypertrophy.

-

Vascular Remodeling and Atherosclerosis : CNP inhibits the proliferation of vascular smooth muscle cells and displays anti-inflammatory properties, suggesting a protective role against atherosclerosis and vascular injury.

Skeletal System

Perhaps the most critical physiological role of CNP is in the regulation of bone growth.

-

Endochondral Ossification : CNP is an essential positive regulator of endochondral ossification, the process by which most of the skeleton is formed. It stimulates the proliferation and differentiation of chondrocytes in the growth plate.

-

Growth Regulation : The importance of this function is highlighted by studies where genetic disruption of the CNP gene (Nppc) in mice results in severe dwarfism.

Nervous System

As the predominant natriuretic peptide in the central nervous system, CNP has significant neural functions.

-

Neuroprotection and Development : It is involved in neuronal development and neuroprotection.

-

Autonomic Regulation : CNP can modulate the autonomic nervous system, for instance, by inhibiting cardiac sympathetic neurotransmission.

Reproductive System

CNP plays a key role in female reproductive biology.

-

Oocyte Maturation : It is essential for maintaining meiotic arrest in oocytes within early antral follicles, preventing premature maturation.

-

Tract Development : The CNP signaling pathway is important for the embryonic development of the female reproductive tract.

Metabolic Homeostasis

Recent evidence indicates a role for CNP in metabolism. It acts as a metabolic regulator, balancing energy homeostasis by influencing thermogenesis and adipogenesis.

Signaling Pathways

CNP exerts its cellular effects by binding to two distinct membrane receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).

NPR-B Signaling Cascade

NPR-B (also known as NPR2) is the primary signaling receptor for CNP. It is a particulate guanylyl cyclase (pGC) receptor.

-

Ligand Binding : CNP binds to the extracellular domain of the NPR-B homodimer.

-

Receptor Activation : This binding induces a conformational change that activates the receptor's intracellular guanylyl cyclase domain.

-

Second Messenger Production : The activated enzyme catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).

-

Downstream Effects : cGMP acts as a second messenger, primarily by activating cGMP-dependent Protein Kinase G (PKG). PKG then phosphorylates specific downstream target proteins, leading to diverse physiological responses such as smooth muscle relaxation (vasodilation) and chondrocyte proliferation.

NPR-C Dual-Function Signaling

NPR-C (also known as NPR3) is the most abundant natriuretic peptide receptor and has a dual role.

1. Clearance Function: NPR-C binds all natriuretic peptides (with an affinity of ANP > CNP > BNP) and removes them from circulation via receptor-mediated internalization and subsequent degradation. This function is crucial for regulating the local concentration and effects of these peptides.

2. Signaling Function: Unlike NPR-A and NPR-B, NPR-C lacks a guanylyl cyclase domain. Instead, its short intracellular tail couples to inhibitory G-proteins (Gαi). This activation can trigger multiple downstream pathways:

-

Adenylyl Cyclase Inhibition : The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic Adenosine Monophosphate (cAMP) levels.

-

MAPK/ERK Pathway Activation : NPR-C activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This signaling is cell-type dependent, promoting proliferation in endothelial cells while inhibiting it in vascular smooth muscle cells.

Quantitative Data Summary

Quantitative analysis has been essential for defining the pharmacology and physiology of CNP.

Table 1: Pharmacokinetic and Receptor Binding Properties of Natriuretic Peptides

| Parameter | C-Type Natriuretic Peptide (CNP) | Atrial Natriuretic Peptide (ANP) | B-Type Natriuretic Peptide (BNP) | Reference(s) |

| Plasma Half-life | ~2.6 minutes | ~2 minutes | ~20 minutes | |

| Primary Receptor | NPR-B, NPR-C | NPR-A, NPR-C | NPR-A, NPR-C | |

| NPR-B Binding Affinity | High (50-500 fold > ANP/BNP) | Low | Low | |

| NPR-C Binding Affinity | High (Affinity: ANP > CNP > BNP) | Highest | High |

Key Experimental Protocols

The functions of CNP have been elucidated through a variety of in vivo and in vitro experimental models.

Protocol: Isolated Tissue Bath for Vasodilation Assay

This protocol is used to assess the direct effect of CNP on vascular tone.

-

Objective : To measure the vasodilatory or vasoconstrictive effect of CNP on isolated blood vessels.

-

Methodology :

-

Tissue Preparation : A segment of an artery (e.g., rat aorta or mesenteric artery) is carefully dissected and mounted in a tissue organ bath. The bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Tension Measurement : The vessel segment is connected to an isometric force transducer, which records changes in vascular tension.

-

Pre-constriction : The vessel is pre-constricted with an agonist such as phenylephrine or norepinephrine to induce a stable, submaximal contraction.

-

CNP Administration : Once a stable contraction plateau is reached, cumulative concentrations of CNP are added to the bath.

-

Data Analysis : The relaxation response at each CNP concentration is measured and expressed as a percentage of the pre-constriction tone. A concentration-response curve is plotted to determine the EC₅₀ (the concentration of CNP that produces 50% of the maximal relaxation).

-

-

Expected Outcome : CNP typically induces a potent, concentration-dependent relaxation of pre-constricted arterial rings.

Protocol: Cell-Based cGMP Accumulation Assay

This assay quantifies the activation of the NPR-B receptor by measuring its second messenger product.

-

Objective : To determine if CNP stimulates cGMP production in a specific cell type.

-

Methodology :

-

Cell Culture : Cells expressing NPR-B (e.g., human umbilical vein endothelial cells - HUVECs, or a transfected cell line) are cultured to confluence in multi-well plates.

-

PDE Inhibition : Prior to stimulation, cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cGMP and amplify the signal.

-

Stimulation : Cells are treated with varying concentrations of CNP for a short period (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis : The stimulation is stopped, and the cells are lysed to release intracellular cGMP.

-

Quantification : The concentration of cGMP in the cell lysate is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Expected Outcome : CNP treatment should lead to a significant, dose-dependent increase in intracellular cGMP levels in cells expressing functional NPR-B receptors.

Protocol: Cell Proliferation (BrdU Incorporation) Assay

This method assesses the effect of CNP on cell division, particularly for vascular smooth muscle cells (VSMCs).

-

Objective : To measure the inhibitory effect of CNP on VSMC proliferation.

-

Methodology :

-

Cell Seeding : VSMCs are seeded in a 96-well plate and are typically growth-arrested by serum starvation for 24 hours to synchronize the cell cycle.

-

Treatment : Cells are then stimulated with a mitogen (e.g., platelet-derived growth factor - PDGF) in the presence or absence of different concentrations of CNP.

-

BrdU Labeling : During the final hours of the incubation period (e.g., 2-4 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the wells. BrdU is incorporated into the DNA of proliferating cells during the S-phase.

-

Detection : After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase). A colorimetric substrate is added, and the absorbance is read with a spectrophotometer.

-

-

Expected Outcome : The presence of CNP is expected to reduce the amount of BrdU incorporation in mitogen-stimulated VSMCs, demonstrating its anti-proliferative effect.

Conclusion and Future Directions

C-Type Natriuretic Peptide has emerged from the shadow of its more famous relatives, ANP and BNP, to be recognized as a sophisticated and essential local regulator of a vast array of physiological processes. Its roles in maintaining vascular health, directing skeletal growth, and modulating neural and reproductive functions are profound. The dual signaling capabilities of its receptors, NPR-B and NPR-C, allow for finely tuned and tissue-specific responses. For drug development professionals, the CNP pathway offers exciting therapeutic potential. Targeting NPR-B with CNP analogs is a promising strategy for treating skeletal dysplasias and certain cardiovascular disorders, while modulating NPR-C signaling could offer new approaches to reversing endothelial damage and vascular smooth muscle hyperplasia that characterize many vascular diseases. Continued research into the complex, localized actions of CNP will undoubtedly uncover further therapeutic applications for this multifaceted peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. C-Type Natriuretic Peptide: A Multifaceted Paracrine Regulator in the Heart and Vasculature - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-Type Natriuretic Peptide Signaling in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the C-Type Natriuretic Peptide (CNP) signaling pathway in endothelial cells. CNP, a key paracrine mediator, plays a crucial role in vascular homeostasis by modulating a variety of endothelial functions. This document details the molecular pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this critical signaling axis for researchers and professionals in drug development.

Introduction to C-Type Natriuretic Peptide in Endothelial Function

C-Type Natriuretic Peptide (CNP) is the third member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and B-type Natriuretic Peptide (BNP). Unlike its counterparts, which primarily act as cardiac hormones, CNP functions predominantly as a paracrine and autocrine regulator in the vascular system.[1] Endothelial cells are a major source of CNP, which exerts its effects on neighboring vascular smooth muscle cells and on the endothelial cells themselves.[1][2] This local signaling is critical for the regulation of vascular tone, blood pressure, and the prevention of pathological vascular remodeling.[3] Dysregulation of the CNP pathway is implicated in various cardiovascular diseases, including hypertension, atherosclerosis, and aneurysm, making it an attractive target for therapeutic intervention.

The Dual Signaling Pathways of CNP in Endothelial Cells

CNP mediates its diverse biological effects in endothelial cells through two distinct cell surface receptors: Natriuretic Peptide Receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B), and Natriuretic Peptide Receptor-C (NPR-C). These receptors initiate different downstream signaling cascades, leading to a range of cellular responses.

The NPR-B/cGMP Signaling Pathway

NPR-B is a transmembrane receptor with an intracellular guanylyl cyclase domain. Upon binding of CNP, NPR-B dimerizes and is activated, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream target proteins. The CNP/NPR-B/cGMP pathway in endothelial cells is known to contribute to vasodilation, inhibition of inflammation, and preservation of endothelial barrier integrity.

Figure 1. The NPR-B/cGMP signaling pathway in endothelial cells.

The NPR-C/G-protein Coupled Signaling Pathway

NPR-C is the most abundant natriuretic peptide receptor on endothelial cells. Unlike NPR-B, it has a short intracellular domain and lacks guanylyl cyclase activity. NPR-C was initially considered a clearance receptor responsible for the internalization and degradation of natriuretic peptides. However, it is now established that NPR-C also functions as a signaling receptor by coupling to inhibitory G proteins (Gi). Activation of the CNP/NPR-C pathway in endothelial cells can lead to the activation of the Raf-MEK-ERK1/2 and the PI3K-Akt signaling cascades. These pathways are crucial for regulating endothelial cell proliferation, migration, and angiogenesis.

Figure 2. The NPR-C/G-protein coupled signaling pathway in endothelial cells.

Quantitative Data on CNP Signaling in Endothelial Cells

The following tables summarize key quantitative parameters of the CNP signaling pathway in endothelial cells, providing a basis for experimental design and data comparison.

Table 1: Receptor Binding Affinities and Potency

| Ligand | Receptor | Cell Type/System | Parameter | Value | Reference(s) |

| CNP | Human NPR-B | Recombinant extracellular domain | Kd | 7 pM | |

| CNP | Human NPR-C | Recombinant extracellular domain | Kd | 10.8 pM | |

| CNP | Rat NPR-B | 293-NPR-B cells | IC50 | 370 pM | |

| CNP | Human NPR-B | Human Umbilical Vein Endothelial Cells (HUVECs) | EC50 (cGMP production) | 1.8 x 10-7 M |

Table 2: Functional Effects of CNP on Endothelial Cells

| Function | Cell Type | CNP Concentration | Effect | Reference(s) |

| Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 pM - 1 µM | Facilitated proliferation in a concentration-dependent manner | |

| Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 pM - 1 µM | Accelerated migration (scratch closure) with a time-course similar to VEGF | |

| Angiogenesis (Tube Formation) | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 pM - 1 µM | Promoted tubule formation with a maximal effect similar to VEGF | |

| cGMP Production | Human Umbilical Vein Endothelial Cells (HUVECs) | 10-7 M | Increased intracellular cGMP from 2.5 to 33 fmol/μg protein |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CNP signaling pathway in endothelial cells.

Measurement of cGMP Production by Enzyme Immunoassay (EIA)

This protocol describes the quantification of intracellular cGMP levels in endothelial cells following stimulation with CNP.

Figure 3. Workflow for cGMP Enzyme Immunoassay (EIA).

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Culture medium

-

Multi-well plates (e.g., 24-well or 96-well)

-

C-Type Natriuretic Peptide (CNP)

-

0.1 M Hydrochloric acid (HCl) or other lysis buffer

-

cGMP EIA Kit (commercially available)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed endothelial cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO2).

-

Stimulation: On the day of the experiment, replace the culture medium with serum-free medium for a period of serum starvation (e.g., 2-4 hours). Subsequently, treat the cells with various concentrations of CNP for different time points. Include an untreated control.

-

Cell Lysis: After stimulation, aspirate the medium and lyse the cells by adding a specific volume of 0.1 M HCl to each well. This step also serves to inhibit phosphodiesterase activity, preventing cGMP degradation.

-

Sample Preparation: Incubate the plates with the lysis buffer for a specified time (e.g., 10 minutes) at room temperature. Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifugation: Centrifuge the lysates to pellet cell debris (e.g., 600 x g for 10 minutes).

-

Sample Collection: Carefully collect the supernatant, which contains the intracellular cGMP.

-

Enzyme Immunoassay: Perform the cGMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited amount of anti-cGMP antibody.

-

Data Acquisition: Read the absorbance of each well using a microplate reader at the wavelength specified in the kit protocol (usually between 405 and 450 nm).

-

Data Analysis: Generate a standard curve using the provided cGMP standards. Calculate the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve. Normalize the cGMP concentration to the total protein content of each sample.

Endothelial Cell Migration Assay (Transwell Assay)

This protocol describes the use of a Transwell system (or Boyden chamber) to assess the effect of CNP on endothelial cell migration.

Figure 4. Workflow for the Transwell Migration Assay.

Materials:

-

Endothelial cells

-

Serum-free culture medium

-

CNP

-

Transwell inserts (with appropriate pore size, e.g., 8 µm) and companion plates

-

Coating agent (e.g., gelatin)

-

Cotton swabs

-

Fixation solution (e.g., methanol or paraformaldehyde)

-

Staining solution (e.g., Crystal Violet or DAPI)

-

Microscope

Procedure:

-

Prepare Inserts: If necessary, coat the Transwell inserts with an appropriate extracellular matrix component like gelatin to promote cell attachment.

-

Prepare Cells: Culture endothelial cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a desired concentration.

-

Set up the Assay: Add medium containing the chemoattractant (CNP at various concentrations) to the lower wells of the companion plate. Place the Transwell inserts into the wells.

-

Seed Cells: Add the endothelial cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 4-24 hours). The optimal time should be determined empirically.

-

Remove Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove any cells that have not migrated through the pores.

-

Fix and Stain: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution. After fixation, stain the cells with a suitable dye, such as Crystal Violet or DAPI.

-

Imaging and Quantification: Allow the inserts to dry. Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.

-

Data Analysis: Calculate the average number of migrated cells per field for each condition. Compare the migration in response to CNP with the control (no chemoattractant).

In Vitro Angiogenesis Assay (Tube Formation on Matrigel)

This protocol outlines the procedure for assessing the ability of CNP to promote the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix (Matrigel).

Figure 5. Workflow for the In Vitro Angiogenesis (Tube Formation) Assay.

Materials:

-

Endothelial cells

-

Culture medium

-

CNP

-

Matrigel (or other basement membrane extract)

-

Multi-well plate (e.g., 96-well or 48-well)

-

Microscope with a camera

Procedure:

-

Prepare Matrigel: Thaw the Matrigel on ice overnight. It is critical to keep the Matrigel and all pipette tips and plates cold to prevent premature polymerization.

-

Coat Plates: Using pre-chilled pipette tips, add an appropriate volume of liquid Matrigel to the wells of a multi-well plate to form a thin layer.

-

Polymerize Matrigel: Incubate the plate at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.

-

Prepare Cells: Harvest endothelial cells and resuspend them in culture medium containing the desired concentrations of CNP.

-

Seed Cells: Carefully seed the cell suspension onto the surface of the polymerized Matrigel.

-

Incubation: Incubate the plate at 37°C for a period that allows for the formation of tube-like structures (typically 4-18 hours). The optimal incubation time should be determined for the specific cell type and conditions.

-

Imaging: Observe and capture images of the tube networks using a phase-contrast microscope.

-

Quantification: Analyze the captured images using angiogenesis analysis software to quantify parameters such as the total tube length, the number of junctions (nodes), and the number of loops.

-

Data Analysis: Compare the quantitative parameters of tube formation in the presence of CNP to the control condition.

Endothelial Permeability Assay (Transwell with Dextran)

This protocol measures the permeability of an endothelial cell monolayer by quantifying the passage of a fluorescently labeled high-molecular-weight dextran across the monolayer cultured on a Transwell insert.

Figure 6. Workflow for the Endothelial Permeability Assay.

Materials:

-

Endothelial cells

-

Culture medium

-

CNP

-

Transwell inserts

-

Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)

-

Fluorescence microplate reader

Procedure:

-

Seed Cells: Seed endothelial cells onto the membrane of the Transwell inserts at a high density.

-

Form Monolayer: Culture the cells for several days until a confluent and tight monolayer is formed. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).

-

Treatment: Treat the endothelial monolayers with CNP at various concentrations for a specified duration.

-

Add Dextran: After treatment, add a known concentration of fluorescently labeled dextran to the upper chamber (apical side) of the Transwell inserts.

-

Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) to allow the dextran to pass through the endothelial monolayer into the lower chamber (basolateral side).

-

Sample Collection: After incubation, collect a sample of the medium from the lower chamber.

-

Fluorescence Measurement: Measure the fluorescence intensity of the sample from the lower chamber using a fluorescence microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data Analysis: Create a standard curve with known concentrations of the fluorescent dextran. Calculate the concentration of dextran that has passed through the monolayer. Permeability can be expressed as the clearance volume or as a percentage of the total dextran added. Compare the permeability of CNP-treated monolayers to that of control monolayers.

Conclusion

The C-Type Natriuretic Peptide signaling pathway in endothelial cells is a complex and multifaceted system with significant implications for vascular health and disease. Through its dual receptors, NPR-B and NPR-C, CNP orchestrates a wide range of cellular responses crucial for maintaining vascular homeostasis. A thorough understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic strategies targeting the endothelium for the treatment of cardiovascular disorders. This technical guide provides a foundational resource for researchers and drug development professionals to explore and exploit the therapeutic potential of the CNP signaling axis.

References

- 1. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial production of C-type natriuretic peptide and its marked augmentation by transforming growth factor-beta. Possible existence of "vascular natriuretic peptide system" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelium-Derived C-Type Natriuretic Peptide Contributes to Blood Pressure Regulation by Maintaining Endothelial Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

C-Type Natriuretic Peptide: A Paracrine Guardian of Cardiovascular Homeostasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C-type natriuretic peptide (CNP) is a locally acting paracrine and autocrine factor that plays a critical role in maintaining cardiovascular homeostasis. Unlike its endocrine counterparts, atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), CNP exerts its effects predominantly at the tissue level, regulating vascular tone, inhibiting cardiac remodeling, and promoting endothelial health.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying CNP's cardiovascular effects, summarizes key quantitative data from preclinical studies, and details relevant experimental protocols for its investigation. The content is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of targeting the CNP signaling pathway in cardiovascular diseases.

Introduction

Initially isolated from the porcine brain, C-type natriuretic peptide (CNP) is the third member of the natriuretic peptide family.[3] While ANP and BNP are primarily cardiac hormones involved in systemic blood pressure and volume regulation, CNP functions as a local mediator with widespread expression in tissues including the vascular endothelium, heart, and bone.[1][4] Its localized action and distinct receptor affinity profile confer a unique set of cardiovascular protective effects. CNP's biological activities are mediated through two main receptors: natriuretic peptide receptor-B (NPR-B), a guanylyl cyclase-coupled receptor that generates cyclic guanosine monophosphate (cGMP), and natriuretic peptide receptor-C (NPR-C), which is involved in clearance and can also initiate distinct signaling cascades. Accumulating evidence highlights CNP's role in vasodilation, and its anti-hypertrophic and anti-fibrotic actions in the heart, positioning it as a promising therapeutic target for conditions such as hypertension, heart failure, and myocardial infarction.

Signaling Pathways of C-Type Natriuretic Peptide

CNP exerts its pleiotropic cardiovascular effects through two primary signaling pathways initiated by its binding to specific cell surface receptors.

The Canonical NPR-B/cGMP Pathway

The principal signaling mechanism of CNP is mediated through its high-affinity binding to Natriuretic Peptide Receptor-B (NPR-B). NPR-B is a transmembrane receptor with an intracellular guanylyl cyclase domain. Ligand binding induces a conformational change that activates this domain, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This elevation in intracellular cGMP activates downstream effectors, primarily cGMP-dependent protein kinase G (PKG). PKG, in turn, phosphorylates a variety of target proteins within the cell, leading to the physiological effects of CNP, including smooth muscle relaxation, and inhibition of cardiac myocyte hypertrophy and fibroblast proliferation.

The NPR-C Receptor Pathway

Natriuretic Peptide Receptor-C (NPR-C) was initially characterized as a clearance receptor due to its role in internalizing and degrading natriuretic peptides, thereby regulating their local concentrations. However, it is now understood that NPR-C also functions as a signaling receptor. Unlike NPR-B, NPR-C lacks a guanylyl cyclase domain and is coupled to inhibitory G proteins (Gi). Activation of NPR-C by CNP can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. Additionally, NPR-C signaling has been linked to the activation of phospholipase C and modulation of inwardly rectifying potassium channels, contributing to cellular hyperpolarization and vasodilation.

Cardiovascular Effects of C-Type Natriuretic Peptide

CNP plays a multifaceted role in cardiovascular homeostasis through its actions on blood vessels, cardiomyocytes, and cardiac fibroblasts.

Vasodilation and Blood Pressure Regulation

CNP is a potent vasodilator, acting on both conduit and resistance arteries. In larger vessels, CNP-induced relaxation is primarily mediated by the NPR-B/cGMP pathway in vascular smooth muscle cells. In the microvasculature, the NPR-C receptor plays a more prominent role, contributing to vasodilation through hyperpolarization of smooth muscle cells. Studies have shown that infusion of CNP leads to a reduction in systemic blood pressure in both animal models and humans. Furthermore, endothelial-specific deletion of CNP in mice results in hypertension, underscoring its importance in the constitutive regulation of vascular tone.

Table 1: Effects of CNP on Vasodilation and Blood Pressure

| Experimental Model | CNP Administration | Key Findings | Reference |

| Human forearm resistance vessels | Brachial artery infusion (70-560 ng/100mL forearm volume/min) | Significant dose-dependent vasodilation. | |

| Sprague-Dawley Rats with Myocardial Infarction | Intravenous infusion (0.1 µg/kg/min) | No significant effect on arterial pressure. | |

| Angiotensin II-infused mice | Continuous infusion (0.05 µg/kg/min) | Did not affect systolic blood pressure. | |

| Healthy human subjects | Intravenous infusion | Lowered blood pressure. |

Anti-Hypertrophic Effects

Cardiac hypertrophy, an increase in cardiomyocyte size, is an adaptive response to pressure overload that can progress to heart failure. CNP exhibits potent anti-hypertrophic properties in the heart. In cultured cardiomyocytes, CNP attenuates agonist-induced hypertrophy by inhibiting protein synthesis and the expression of hypertrophic marker genes through the NPR-B/cGMP/PKG signaling pathway. In vivo studies have demonstrated that CNP infusion can prevent or reverse cardiac hypertrophy in animal models of pressure overload and myocardial infarction.

Table 2: Anti-Hypertrophic Effects of CNP

| Experimental Model | CNP Treatment | Key Findings | Reference |

| Cultured neonatal rat cardiomyocytes | 10-7 mol/L CNP | Attenuated endothelin-1-induced increase in protein synthesis and hypertrophic gene expression. | |

| H9c2 cells (T3-induced hypertrophy) | CNP treatment | Reverted increased cell size by 61%. | |

| Rats with myocardial infarction | 0.1 µg/kg/min CNP infusion for 2 weeks | Significantly reduced the cross-sectional area of cardiomyocytes. | |

| Angiotensin II-infused mice | 0.05 µg/kg/min CNP infusion for 2 weeks | Reduced Angiotensin II-induced increases in cardiomyocyte size. |

Anti-Fibrotic Effects

Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, contributes to ventricular stiffness and dysfunction. CNP exerts significant anti-fibrotic effects in the heart. It acts directly on cardiac fibroblasts, which predominantly express NPR-B, to inhibit their proliferation and collagen synthesis. In animal models of myocardial infarction, CNP administration has been shown to reduce collagen deposition in the non-infarcted myocardium, thereby attenuating adverse cardiac remodeling.

Table 3: Anti-Fibrotic Effects of CNP

| Experimental Model | CNP Treatment | Key Findings | Reference |

| Cultured adult rat cardiac fibroblasts | CNP treatment | More potent inhibitor of collagen synthesis than ANP and BNP. | |

| Rats with myocardial infarction | 0.1 µg/kg/min CNP infusion for 2 weeks | Markedly attenuated the increase in collagen volume fraction in the non-infarct region (from 5.7% to 3.9%). | |

| Angiotensin II-infused mice | 0.05 µg/kg/min CNP infusion for 2 weeks | Reduced Angiotensin II-induced interstitial fibrosis. | |

| Young rat cardiac fibroblasts | CNP treatment | Possessed more robust anti-fibrotic and anti-proliferative properties compared to ANP and BNP. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the investigation of CNP's cardiovascular effects.

In Vivo Model: Myocardial Infarction in Rats

4.1.1. Induction of Myocardial Infarction by Coronary Artery Ligation

-

Animals: Male Sprague-Dawley or Wistar rats (250-300 g) are used.

-

Anesthesia: Anesthesia is induced with an intraperitoneal injection of ketamine (80 mg/kg) and xylazine (10 mg/kg).

-

Surgical Procedure:

-

The anesthetized rat is intubated and ventilated.

-

A left thoracotomy is performed to expose the heart.

-

The left anterior descending (LAD) coronary artery is ligated with a suture (e.g., 6-0 silk) approximately 8 mm from its origin.

-

Successful ligation is confirmed by the appearance of a pale, cyanotic area on the anterior wall of the left ventricle.

-

The chest is closed in layers.

-

4.1.2. Continuous Infusion of CNP using Osmotic Mini-pumps

-

Pump Preparation: Alzet osmotic mini-pumps are filled with either vehicle (e.g., saline) or CNP solution at the desired concentration.

-

Implantation:

-

A small subcutaneous pocket is created on the back of the rat.

-

The filled osmotic pump is inserted into the pocket.

-

For intravenous infusion, the pump is connected to a catheter inserted into the jugular vein.

-

The incision is closed with sutures.

-

4.1.3. Echocardiographic Assessment of Cardiac Function

-

Procedure: Transthoracic echocardiography is performed on anesthetized rats at baseline and at specified time points post-MI.

-

Parameters Measured:

-

Left Ventricular (LV) Dimensions: LV internal diastolic and systolic dimensions (LVIDd, LVIDs).

-

Wall Thickness: Interventricular septal and posterior wall thickness.

-

Systolic Function: Ejection fraction (EF) and fractional shortening (FS).

-

Diastolic Function: Mitral inflow velocities (E/A ratio) and deceleration time.

-

4.1.4. Histopathological Analysis of Cardiac Hypertrophy and Fibrosis

-

Tissue Preparation:

-

At the end of the experiment, hearts are arrested in diastole with potassium chloride, excised, and fixed in 10% formalin.

-

The hearts are embedded in paraffin and sectioned.

-

-

Staining:

-

Hypertrophy: Hematoxylin and eosin (H&E) staining is used to visualize cardiomyocyte size. Wheat Germ Agglutinin (WGA) staining can also be used to outline cell membranes for more precise measurement.

-

Fibrosis: Masson's trichrome or Picrosirius red staining is used to visualize and quantify collagen deposition.

-

-

Quantification:

-

Cardiomyocyte Cross-Sectional Area: Measured from H&E or WGA stained sections using image analysis software.

-

Collagen Volume Fraction: Calculated as the ratio of the fibrotic area to the total myocardial area from Masson's trichrome or Picrosirius red stained sections.

-

In Vitro Models: Cardiomyocyte and Cardiac Fibroblast Cultures

4.2.1. Isolation and Culture of Neonatal Rat Ventricular Myocytes (NRVMs)

-

Source: Hearts are isolated from 1- to 3-day-old Sprague-Dawley rat pups.

-

Procedure:

-

Ventricles are minced and subjected to enzymatic digestion (e.g., with trypsin and collagenase).

-

The resulting cell suspension is pre-plated to enrich for cardiomyocytes by allowing the more rapidly adhering fibroblasts to attach first.

-

The cardiomyocyte-enriched supernatant is collected and plated on culture dishes pre-coated with laminin or gelatin.

-

4.2.2. Assessment of Cardiomyocyte Hypertrophy

-

Treatment: Cultured NRVMs are stimulated with a hypertrophic agonist (e.g., endothelin-1, angiotensin II) in the presence or absence of varying concentrations of CNP.

-

Methods:

-

Cell Size Measurement: Cardiomyocyte surface area is measured from images of cells stained with a myocyte-specific marker (e.g., α-actinin).

-

Protein Synthesis: Measured by the incorporation of a radiolabeled amino acid (e.g., [3H]-leucine) into total cellular protein.

-

Gene Expression: Expression of hypertrophic marker genes (e.g., ANP, BNP, β-myosin heavy chain) is quantified by quantitative real-time PCR (qRT-PCR).

-

4.2.3. Isolation and Culture of Rat Cardiac Fibroblasts

-

Source: Hearts from adult or neonatal rats.

-

Procedure:

-

Ventricular tissue is minced and digested with enzymes (e.g., collagenase).

-

The resulting cell suspension is plated, and fibroblasts are isolated based on their characteristic spindle-shaped morphology and rapid adherence to plastic culture dishes.

-

4.2.4. Assessment of Collagen Synthesis

-

Treatment: Cultured cardiac fibroblasts are treated with pro-fibrotic stimuli (e.g., TGF-β1) with or without CNP.

-

Method: Collagen synthesis is commonly assessed by measuring the incorporation of [3H]-proline into secreted and cell-associated proteins.

4.2.5. Measurement of Intracellular cGMP Levels

-

Procedure:

-

Cultured cells (cardiomyocytes or fibroblasts) are treated with CNP for a specified time.

-

The cells are lysed, and intracellular cGMP concentrations are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Conclusion

C-Type Natriuretic Peptide is a pivotal local regulator of cardiovascular structure and function. Its potent vasodilatory, anti-hypertrophic, and anti-fibrotic effects, mediated primarily through the NPR-B/cGMP signaling pathway, highlight its significant cardioprotective role. The experimental models and protocols detailed in this guide provide a framework for further elucidating the intricate biology of CNP and for exploring the therapeutic potential of CNP-based strategies in the management of cardiovascular diseases. The continued investigation into the nuanced actions of this paracrine guardian holds considerable promise for the development of novel therapies for heart disease.

References

- 1. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2.4. Cardiac fibroblasts collagen synthesis assay [bio-protocol.org]

- 3. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Characterization of Adult Cardiac Fibroblasts and Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomy of C-Type Natriuretic Peptide: A Technical Guide to its Paracrine and Endocrine Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Type Natriuretic Peptide (CNP) is a critical signaling molecule within the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and B-Type Natriuretic Peptide (BNP). While ANP and BNP are well-established as cardiac hormones with endocrine functions, CNP primarily exerts its influence locally through paracrine and autocrine mechanisms. This technical guide provides an in-depth exploration of the dual nature of CNP, detailing its distinct signaling pathways, physiological roles, and the experimental methodologies used to delineate its paracrine versus endocrine actions. A comprehensive understanding of this dichotomy is paramount for the development of novel therapeutics targeting the CNP pathway for a range of disorders, from skeletal dysplasias to cardiovascular diseases.

Core Concepts: Paracrine vs. Endocrine Signaling

Paracrine signaling refers to cellular communication wherein a cell produces a signal to induce changes in nearby cells. The signaling molecules, known as paracrine factors, diffuse over a short distance through the extracellular matrix. This localized action is characteristic of CNP's role in tissues like bone and the vasculature.

Endocrine signaling , in contrast, involves the secretion of hormones into the bloodstream, which then travel to distant target cells throughout the body. While CNP is not a classical endocrine hormone due to its rapid clearance from circulation, it can exert systemic effects under certain physiological and pathological conditions, blurring the lines between a strictly paracrine and a potential endocrine factor.

Quantitative Data Summary

The following tables summarize key quantitative data that differentiate the paracrine and potential endocrine functions of CNP.

Table 1: Pharmacokinetics of C-Type Natriuretic Peptide

| Parameter | Value | Significance |

| Plasma Half-life | ~2.6 - 3 minutes | The short half-life limits the systemic reach of CNP, favoring local paracrine actions.[1] |

| Metabolic Clearance Rate | High | Rapid clearance by neutral endopeptidase (NEP) and the NPR-C receptor further restricts endocrine potential. |

| Basal Plasma Concentration | Low (fmol to pmol range) | Low circulating levels are generally insufficient for widespread endocrine effects under normal physiological conditions. |

| Plasma Concentration in Heart Failure | Significantly elevated | In pathological states, increased production can lead to higher plasma concentrations, suggesting a potential for endocrine functions.[2] |

Table 2: Receptor Binding and Activation

| Receptor | Ligand Selectivity | Binding Affinity (IC50) | Primary Signaling Pathway |

| NPR-B (GC-B) | CNP >> ANP ≥ BNP | Wild-type CNP: 370 pM | Guanylyl Cyclase -> cGMP -> PKG |

| NPR-C (Clearance Receptor) | ANP ≥ CNP > BNP | Not primarily a signaling receptor, but can couple to Gi | Internalization and degradation of natriuretic peptides; Inhibition of adenylyl cyclase |

Note: IC50 value is for the inhibition of [125I][Tyr0]CNP binding to rat NPR-B.[3]

Signaling Pathways

The biological effects of CNP are mediated through its interaction with two principal receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C). The engagement of these receptors initiates distinct downstream signaling cascades.

Paracrine Signaling via NPR-B

In its predominant paracrine role, CNP, secreted by cells such as endothelial cells or chondrocytes, binds to the NPR-B receptor on adjacent target cells. This binding activates the intracellular guanylyl cyclase domain of NPR-B, leading to the conversion of GTP to cyclic GMP (cGMP). Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which phosphorylates various downstream targets to elicit specific cellular responses, such as promoting bone growth or inducing vasodilation.

Endocrine and Clearance Functions via NPR-C

While primarily known as a clearance receptor that removes natriuretic peptides from the circulation, NPR-C can also initiate signaling cascades. All natriuretic peptides, including CNP, bind to NPR-C with high affinity.[2] Upon binding, the CNP-NPR-C complex is internalized, and CNP is degraded, contributing to its short half-life. However, NPR-C can also couple to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can be considered in the context of both local paracrine regulation and the systemic clearance aspect of endocrine signaling.

Physiological Functions: A Tale of Two Roles

The Dominant Paracrine Actor

-

Skeletal Growth: CNP is a potent positive regulator of endochondral ossification, the process by which long bones grow.[4] Secreted by chondrocytes in the growth plate, CNP acts locally to stimulate chondrocyte proliferation and differentiation, primarily through the NPR-B/cGMP/PKG pathway. Deficiencies in CNP or mutations in its receptor, NPR-B, lead to severe dwarfism.

-

Cardiovascular Homeostasis: In the vasculature, CNP is produced by endothelial cells and acts as a paracrine vasodilator, relaxing the underlying smooth muscle cells. This contributes to the local regulation of blood flow and blood pressure. It also exhibits anti-proliferative and anti-inflammatory effects on vascular smooth muscle cells and leukocytes, respectively.

The Emerging Endocrine Player

While the low circulating levels and rapid clearance of CNP argue against a classical endocrine role, evidence suggests that under certain conditions, it can exert systemic effects:

-

Heart Failure: In patients with heart failure, the production of CNP by the heart and vasculature is significantly increased, leading to elevated plasma concentrations. In this context, circulating CNP may contribute to systemic vasodilation and have cardioprotective effects, acting in a more endocrine-like fashion to counteract the detrimental effects of the disease.

-

Systemic Administration: Exogenous administration of CNP in animal models and humans has been shown to lower blood pressure, indicating that if concentrations are sufficiently high, it can indeed have systemic endocrine effects.

Experimental Protocols to Differentiate Paracrine and Endocrine Functions

Distinguishing between the localized paracrine and systemic endocrine effects of CNP is crucial for understanding its physiological roles and for therapeutic development. Below are detailed methodologies for key experiments.

Transwell Co-culture System to Model Paracrine Signaling

This in vitro model allows for the study of paracrine interactions between two different cell types without direct cell-to-cell contact.

Objective: To determine if CNP secreted by endothelial cells (or another CNP-producing cell type) can induce a response in a target cell type (e.g., chondrocytes or cardiomyocytes) via paracrine signaling.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) and the target cells (e.g., primary chondrocytes or a cardiomyocyte cell line) under standard conditions.

-

Seeding: Seed HUVECs in the bottom of a 6-well plate. Once adherent, place a Transwell insert with a 0.4 µm pore size polycarbonate membrane into the well. Seed the target cells onto the membrane of the Transwell insert. The 0.4 µm pores allow for the diffusion of secreted factors like CNP but prevent cell migration and direct contact.

-

Co-culture: Co-culture the cells for a predetermined time (e.g., 24-48 hours). A control group should consist of target cells cultured in a Transwell insert in a well without HUVECs.

-

Analysis:

-

Target Cell Response: Harvest the target cells from the Transwell insert and analyze for downstream effects of CNP signaling. This can include measuring intracellular cGMP levels, assessing the phosphorylation status of PKG targets using Western blotting, or quantifying the expression of CNP-responsive genes (e.g., genes involved in extracellular matrix production in chondrocytes) via RT-qPCR.

-

CNP Measurement: The concentration of CNP in the shared culture medium can be measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) to confirm its secretion by the HUVECs.

-

Conditioned Media Experiment to Simulate Endocrine Signaling

This method assesses the effect of secreted factors collected from one cell culture on a separate culture of target cells, mimicking the dilution and transport inherent in endocrine signaling.

Objective: To determine if CNP in conditioned media from a producing cell type can elicit a response in a distant target cell population.

Detailed Methodology:

-

Prepare Conditioned Media: Culture CNP-producing cells (e.g., HUVECs) to near confluence. Replace the culture medium with a serum-free or low-serum medium and incubate for 24-48 hours. Collect this "conditioned medium," which will contain secreted CNP and other factors.

-

Treat Target Cells: Culture the target cells separately. Replace their normal growth medium with the conditioned medium (either undiluted or at various dilutions to mimic systemic concentrations). A control group should be treated with unconditioned medium from the same batch.

-

Analysis: After a specified incubation period, harvest the target cells and perform the same analyses as described for the Transwell co-culture experiment (cGMP levels, Western blotting for phosphorylated proteins, RT-qPCR for gene expression).

Comparing Paracrine and Endocrine Effects:

By comparing the magnitude of the response in the Transwell co-culture (paracrine model) to the conditioned media experiment (endocrine model), researchers can infer the relative importance of localized versus systemic CNP signaling for a particular cellular function. A stronger response in the co-culture system would suggest a predominantly paracrine effect, requiring a high local concentration of CNP.

Conclusion

C-Type Natriuretic Peptide is a pleiotropic signaling molecule with a well-established role as a paracrine regulator, particularly in the skeletal and cardiovascular systems. Its short plasma half-life and efficient clearance mechanisms largely preclude a classical endocrine function under normal physiological conditions. However, in pathological states such as heart failure, elevated circulating levels of CNP may allow it to exert systemic, endocrine-like effects. The experimental methodologies outlined in this guide, such as Transwell co-culture and conditioned media experiments, provide robust frameworks for dissecting the distinct contributions of paracrine and endocrine CNP signaling. A thorough understanding of this functional dichotomy is essential for the continued development of targeted therapies that can effectively harness the therapeutic potential of the CNP pathway.

References

- 1. Cellular observations enabled by microculture: paracrine signaling and population demographics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-TYPE NATRIURETIC PEPTIDE (CNP): CARDIOVASCULAR ROLES AND POTENTIAL AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduced ability of C-type natriuretic peptide (CNP) to activate natriuretic peptide receptor B (NPR-B) causes dwarfism in lbab−/− mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-type natriuretic peptide facilitates autonomic Ca2+ entry in growth plate chondrocytes for stimulating bone growth - PMC [pmc.ncbi.nlm.nih.gov]

C-Type Natriuretic Peptide (NPPC) Gene: A Technical Guide to its Structure and Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the C-Type Natriuretic Peptide (NPPC) gene, detailing its genomic structure and the intricate molecular mechanisms governing its expression. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of cardiovascular physiology, bone development, and the exploration of novel therapeutic targets.

Genomic Structure of the Human NPPC Gene

The human NPPC gene is located on the long arm of chromosome 2 at the cytogenetic band 2q37.1.[1][2] It spans a region of approximately 4,588 base pairs.[1] The gene is composed of three exons and two introns, which are transcribed into a precursor mRNA that undergoes splicing to produce the mature mRNA transcript. This transcript is then translated into the preproprotein of C-Type Natriuretic Peptide.

Table 1: Genomic Coordinates of the Human NPPC Gene (Assembly: GRCh38.p14)

| Feature | Chromosome | Start Position | End Position | Size (bp) | Strand |

| NPPC Gene | 2 | 231,921,809 | 231,926,396 | 4,588 | Minus |

Data sourced from NCBI Gene and GeneCards.[1][2]

Table 2: Exon-Intron Structure of the Human NPPC Gene

| Feature | Start Position (GRCh38/hg38) | End Position (GRCh38/hg38) | Length (bp) |

| Exon 1 | 231,926,282 | 231,926,396 | 115 |

| Intron 1 | 231,925,589 | 231,926,281 | 693 |

| Exon 2 | 231,925,208 | 231,925,588 | 381 |

| Intron 2 | 231,922,903 | 231,925,207 | 2,305 |

| Exon 3 | 231,921,809 | 231,922,902 | 1,094 |

Note: The exact exon and intron coordinates can be retrieved from public genomic databases such as NCBI and Ensembl using the gene identifier: ENSG00000163273.

Regulation of NPPC Gene Expression

The expression of the NPPC gene is tightly controlled by a complex interplay of signaling pathways and hormonal stimuli. This regulation occurs primarily at the transcriptional level, involving the binding of various transcription factors to specific regulatory elements within the gene's promoter and enhancer regions.

Key Signaling Pathways

Several intracellular signaling cascades have been identified as crucial modulators of NPPC transcription:

-

Transforming Growth Factor-β (TGF-β)/SMAD Pathway: TGF-β is a potent inducer of NPPC expression. This signaling is mediated by the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus and binds to specific DNA sequences known as "CAGA boxes" or Smad Binding Elements (SBEs) in the NPPC promoter, thereby activating gene transcription.

-

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: The MAPK/ERK pathway is another key regulator of NPPC expression. Activation of this pathway, often triggered by growth factors, leads to the phosphorylation and activation of downstream transcription factors that can modulate NPPC transcription.

-

cAMP/Protein Kinase A (PKA) Pathway: The cAMP/PKA signaling cascade is also involved in the regulation of NPPC expression. This pathway is typically activated by hormones that bind to G-protein coupled receptors, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

Hormonal Regulation

A variety of hormones play a significant role in modulating NPPC gene expression, particularly in the reproductive and endocrine systems.

-

Gonadotropin-Releasing Hormone (GnRH): Pulsatile stimulation with GnRH has been shown to significantly upregulate NPPC expression in gonadotrope cells. Continuous exposure, however, does not produce the same effect, highlighting the importance of pulsatile signaling in NPPC regulation.

-

Estradiol: This steroid hormone has been demonstrated to increase the expression of NPPC.

-

Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH): These gonadotropins are key regulators of ovarian function and have been shown to influence NPPC expression in granulosa cells.

-

Epidermal Growth Factor (EGF): In contrast to the stimulatory effects of the hormones above, EGF signaling has been shown to downregulate NPPC mRNA expression.

Table 3: Summary of Hormonal Regulation of NPPC Expression

| Hormone/Factor | Effect on NPPC Expression | Cell Type/Context | Fold Change (if available) |

| Pulsatile GnRH | Upregulation | LβT2 gonadotrope cells | 2.2 ± 0.2-fold |

| Continuous GnRH | No significant change | LβT2 gonadotrope cells | - |

| Estradiol | Upregulation | Granulosa cells | Data not quantified |

| FSH | Upregulation (often synergistic with Estradiol) | Granulosa cells | Data not quantified |

| LH | Downregulation (pre-ovulatory surge) | Granulosa cells | Data not quantified |

| EGF | Downregulation | Granulosa cells | Data not quantified |

Transcription Factor Binding Sites

The promoter region of the NPPC gene contains several consensus binding sites for a variety of transcription factors. These sites are critical for the integration of the signaling pathways and hormonal cues that regulate NPPC expression.

-

Activator Protein-1 (AP-1): The AP-1 binding site, with a consensus sequence of 5'-TGA(G/C)TCA-3', is present in the NPPC promoter. AP-1 is a dimeric transcription factor, typically composed of proteins from the Jun and Fos families, and is a downstream target of the MAPK/ERK signaling pathway.

-

SMAD Binding Element (SBE): As mentioned previously, the NPPC promoter contains SBEs, also known as CAGA boxes, which are recognized and bound by the SMAD protein complex to mediate TGF-β-induced transcription.

-

Other Potential Transcription Factors: Bioinformatic analyses have identified potential binding sites for other transcription factors, including AP-4, AREB6, HNF-4alpha, HOXA9, Ik-1, Meis-1, and RORalpha2, although their functional roles in NPPC regulation require further experimental validation.

Key Experiments and Methodologies

The elucidation of the structure and regulation of the NPPC gene has been made possible through a variety of molecular biology techniques. The following sections provide an overview of the methodologies for key experiments.

Quantification of NPPC mRNA Expression by Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a highly sensitive method used to measure the abundance of specific mRNA transcripts.

Experimental Workflow:

References

Expression of C-Type Natriuretic Peptide in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-Type Natriuretic Peptide (CNP) is a member of the natriuretic peptide family, which also includes Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP). Unlike ANP and BNP, which primarily act as cardiac hormones, CNP is predominantly expressed in the central nervous system (CNS) and is considered to function mainly as a neuropeptide.[1][2][3] Its high concentration in the brain compared to peripheral tissues suggests a significant role in neural function.[4] This technical guide provides a comprehensive overview of CNP expression in the CNS, including quantitative data, detailed experimental protocols for its detection, and a depiction of its signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Data Presentation: Quantitative Expression of CNP in the Human CNS

Immunoreactive CNP has been detected in various regions of the human brain. The following table summarizes the quantitative data on CNP concentrations in different CNS tissues, as determined by radioimmunoassay (RIA).

| CNS Region | CNP Concentration (pmol/g wet tissue) | Reference |

| Cerebral Cortex | 0.21 - 0.81 | [5] |

| Thalamus | 0.21 - 0.81 | |

| Hypothalamus | 0.21 - 0.81 | |

| Pons | 0.21 - 0.81 | |

| Cerebellum | 0.21 - 0.81 | |

| Hypothalamus and Medulla-Pons | 1.04 | |

| Spinal Cord | 1.83 ± 0.13 |

Studies using reversed-phase high-performance liquid chromatography have shown that CNP in the human CNS exists predominantly as the higher molecular weight form, CNP-53, with CNP-22 being a minor component.

Signaling Pathways

CNP exerts its biological effects by binding to two specific receptors: Natriuretic Peptide Receptor-B (NPR2) and Natriuretic Peptide Receptor-C (NPR3). NPR2 is a guanylyl cyclase-coupled receptor, and its activation by CNP leads to an increase in intracellular cyclic guanosine monophosphate (cGMP). NPR3, on the other hand, lacks a guanylyl cyclase domain and is thought to function primarily as a clearance receptor, internalizing and degrading CNP. However, some studies suggest it may also have signaling functions.

Figure 1. CNP Signaling Pathway in a Neuron.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to study the expression of CNP in the CNS.

Radioimmunoassay (RIA) for CNP Quantification

RIA is a highly sensitive technique used to quantify the concentration of antigens, such as CNP, in tissue extracts.

1. Tissue Preparation:

-

Harvest fresh brain tissue and immediately freeze it on dry ice or in liquid nitrogen to prevent protein degradation.

-

Weigh the frozen tissue.

-

Homogenize the tissue in an appropriate extraction buffer (e.g., 1 M acetic acid containing protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant containing the peptide extract.

-

Lyophilize the supernatant and reconstitute it in RIA buffer.

2. RIA Procedure:

-

A standard curve is generated using known concentrations of synthetic CNP-22 or CNP-53.

-

In a series of tubes, add a fixed amount of anti-CNP antibody and radiolabeled CNP (e.g., ¹²⁵I-CNP).

-

Add either the standard CNP or the tissue extract to the tubes.

-

Incubate the mixture to allow for competitive binding between the labeled and unlabeled CNP for the antibody.

-

Precipitate the antibody-bound CNP using a secondary antibody (double-antibody method).

-

Centrifuge to pellet the precipitate.

-

Measure the radioactivity of the pellet using a gamma counter.

-

The concentration of CNP in the tissue extract is determined by comparing its ability to displace the radiolabeled CNP with the standard curve.

In Situ Hybridization (ISH) for Localization of CNP mRNA

ISH is used to visualize the location of specific mRNA sequences within tissue sections, providing information on which cells are producing CNP.

1. Probe Preparation:

-

A cDNA template corresponding to the CNP mRNA is linearized.

-

A labeled antisense RNA probe is synthesized by in vitro transcription using a labeled nucleotide (e.g., digoxigenin-UTP).

-

A sense probe is also synthesized as a negative control.

2. Tissue Preparation:

-

Perfuse the animal with a fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline (PBS)).

-

Dissect the brain and post-fix it in the same fixative.

-

Cryoprotect the tissue by immersing it in a sucrose solution.

-

Freeze the tissue and cut thin sections (e.g., 10-20 µm) using a cryostat.

-

Mount the sections on coated glass slides.

3. Hybridization:

-

Permeabilize the tissue sections with proteinase K to allow probe entry.

-

Pre-hybridize the sections in a hybridization buffer to block non-specific binding sites.

-

Hybridize the sections with the labeled probe overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

4. Post-Hybridization Washes and Detection:

-

Wash the slides in stringent salt solutions to remove the unbound probe.

-

Incubate the sections with an anti-label antibody conjugated to an enzyme (e.g., anti-digoxigenin-alkaline phosphatase).

-

Wash to remove the unbound antibody.

-

Add a chromogenic substrate (e.g., NBT/BCIP) that will be converted by the enzyme into a colored precipitate.

-

The colored precipitate indicates the location of the CNP mRNA.

-

Counterstain, dehydrate, and mount the slides for microscopy.

Immunohistochemistry (IHC) for Localization of CNP Protein

IHC is used to detect the presence and location of the CNP protein within tissue sections.

1. Tissue Preparation:

-

Prepare tissue sections as described for ISH (frozen sections) or use formalin-fixed, paraffin-embedded (FFPE) tissue.

-

If using FFPE tissue, deparaffinize and rehydrate the sections.

2. Antigen Retrieval (if necessary):

-

For FFPE sections, heat-induced or enzymatic antigen retrieval may be required to unmask the antigenic sites.

3. Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.

-

Block non-specific antibody binding with a blocking solution (e.g., normal serum).

-

Incubate the sections with a primary antibody specific to CNP overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with a biotinylated secondary antibody.

-

Wash and then incubate with an avidin-biotin-enzyme complex (e.g., HRP-conjugated streptavidin).

-

Wash and add a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstain with a nuclear stain (e.g., hematoxylin).

-

Dehydrate, clear, and mount the slides for microscopic examination.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the expression of CNP in the CNS.

Figure 2. Experimental Workflow for Studying CNP Expression.

Conclusion

This technical guide provides a foundational understanding of C-Type Natriuretic Peptide expression in the central nervous system. The quantitative data highlights its widespread distribution, and the detailed experimental protocols offer practical guidance for its detection and localization. A thorough understanding of CNP's role in the CNS, facilitated by these techniques, is crucial for elucidating its physiological functions and exploring its potential as a therapeutic target for neurological disorders. Further research is warranted to fully unravel the complex functions of this important neuropeptide.

References

- 1. 2024.sci-hub.ru [2024.sci-hub.ru]

- 2. A monoclonal antibody to C-type natriuretic peptide--preparation and application to radioimmunoassay and neutralization experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. keio.elsevierpure.com [keio.elsevierpure.com]

- 4. C-type natriuretic peptide preserves central neurological function by maintaining blood-brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-type natriuretic peptide in the human central nervous system: distribution and molecular form - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to C-Type Natriuretic Peptide Receptors: NPR-B and NPR-C

For Researchers, Scientists, and Drug Development Professionals

C-Type Natriuretic Peptide (CNP) is a pivotal paracrine and autocrine mediator within the cardiovascular system, exerting its effects through two distinct receptors: Natriuretic Peptide Receptor-B (NPR-B) and Natriuretic Peptide Receptor-C (NPR-C).[1] A comprehensive understanding of these receptors, their signaling cascades, and the methodologies to study them is crucial for the development of novel therapeutics targeting the CNP pathway.

Core Receptor Characteristics

NPR-B and NPR-C, while both binding CNP, are fundamentally different in their structure, signaling mechanisms, and physiological roles.

Natriuretic Peptide Receptor-B (NPR-B) , also known as guanylyl cyclase-B (GC-B), is a transmembrane receptor with an intrinsic intracellular guanylyl cyclase domain.[2] Upon CNP binding, NPR-B dimerizes and catalyzes the conversion of GTP to the second messenger cyclic GMP (cGMP).[2][3] This elevation in intracellular cGMP activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates downstream targets to elicit cellular responses.[3] The CNP/NPR-B/cGMP signaling pathway is a key regulator of endochondral ossification (bone growth) and vasodilation.

Natriuretic Peptide Receptor-C (NPR-C) is the most abundant of the natriuretic peptide receptors. Unlike NPR-B, it has a short intracellular domain and lacks guanylyl cyclase activity. Historically viewed as a "clearance receptor" that removes natriuretic peptides from circulation via internalization and lysosomal degradation, it is now evident that NPR-C is also a signaling receptor. NPR-C couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. It can also activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Quantitative Data Summary

The following table provides a comparative summary of key quantitative parameters for NPR-B and NPR-C.

| Parameter | NPR-B | NPR-C |

| Ligand Selectivity | CNP >> ANP ≥ BNP | ANP > CNP > BNP |

| Binding Affinity for CNP (IC50) | ~370 pM | High affinity, comparable to NPR-B |

| Primary Signaling Mechanism | Guanylyl Cyclase Activation | G-protein Coupling (Adenylyl Cyclase Inhibition, PLC Activation) |

| Secondary Function | - | Ligand Clearance |

| Key Downstream Effectors | cGMP, Protein Kinase G (PKG) | Gαi, Gβγ, Phospholipase C (PLC) |

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and common experimental workflows provide a clearer understanding of the molecular mechanisms and methodologies involved in studying these receptors.